Telaglenastat hydrochloride is synthesized and developed by Calithera Biosciences, Inc. It falls under the category of glutaminase inhibitors and is classified as a small molecule drug. The mechanism of action involves the inhibition of both kidney-type and liver-type glutaminase enzymes, which are pivotal in converting glutamine to glutamate, thereby disrupting the metabolic pathways that cancer cells exploit for growth and proliferation.
The synthesis of telaglenastat hydrochloride involves multiple steps typical for small molecule drug development. While specific proprietary details may not be publicly disclosed, the general approach includes:
Telaglenastat hydrochloride has a defined molecular structure characterized by a specific arrangement of atoms that facilitates its interaction with glutaminase enzymes. The chemical formula is CHClNOS, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms.
Telaglenastat hydrochloride primarily acts through competitive inhibition of glutaminase. The key reaction involves:
The efficacy of telaglenastat has been demonstrated in various preclinical models, showing significant reductions in tumor growth rates when combined with other therapeutic agents.
The mechanism through which telaglenastat exerts its effects involves:
Data from clinical trials indicate that telaglenastat can effectively increase plasma levels of glutamine while reducing tumor growth rates in certain malignancies.
The compound's properties facilitate its formulation into oral dosage forms suitable for clinical use.
Telaglenastat hydrochloride is primarily investigated for its potential applications in oncology:
Telaglenastat hydrochloride (CB-839 HCl) is a first-in-class, reversible inhibitor that selectively targets glutaminase 1 (GLS1), a mitochondrial enzyme critical for tumor glutamine metabolism. Its mechanism disrupts cancer bioenergetics by blocking the conversion of glutamine to glutamate—a prerequisite for tricarboxylic acid (TCA) cycle anaplerosis, nucleotide synthesis, and redox balance maintenance in malignant cells [1] [8].
Telaglenastat exerts high-affinity allosteric inhibition against two splice variants of GLS1: kidney-type glutaminase (KGA) and glutaminase C (GAC). Structural analyses confirm it binds to a unique hydrophobic pocket near the dimer interface of these enzymes, inducing conformational changes that suppress catalytic activity. Key inhibitory constants include:
Table 1: Inhibition Parameters of Telaglenastat Against GLS1 Splice Variants
Splice Variant | Tissue Source | IC50 (nM) | Inhibition Mechanism |
---|---|---|---|
KGA | Mouse kidney | 23 | Allosteric, reversible |
GAC | Mouse brain | 28 | Allosteric, reversible |
This allosteric modulation achieves >90% enzyme inhibition in human platelets at plasma exposures >300 nmol/L, as validated in phase I pharmacodynamic studies [1]. Tumoral GLS1 inhibition exceeds 75% in patient biopsies, confirming deep target engagement [1].
By blocking glutamate production, telaglenastat starves cancer cells of:
This disruption is particularly deleterious in tumors with KRAS, MYC, or NF1 mutations—genetic contexts that create metabolic dependency on glutamine. Preclinical models demonstrate that KEAP1/NFE2L2-mutant lung cancers undergo metabolic crisis upon GLS1 inhibition due to lost redox homeostasis [5] [7]. Similarly, VHL-deficient renal cell carcinomas exhibit suppressed lipogenesis and nucleotide synthesis due to impaired α-ketoglutarate production from glutamine [1].
Beyond direct antiproliferative effects, telaglenastat triggers adaptive autophagy as a compensatory survival mechanism. In triple-negative breast cancer (TNBC) models, treatment upregulated LC3-II and autophagosome formation, yet concurrently induced apoptosis through caspase-3/7 activation [2] [6]. This dual stress response creates a therapeutic vulnerability for combination regimens.
In the tumor microenvironment, telaglenastat remodels stromal metabolism by:
Telaglenastat exhibits >100-fold selectivity for GLS1 over the liver isoform GLS2, evidenced by:
Table 2: Selectivity Profile of Telaglenastat for Glutaminase Isoforms
Parameter | GLS1 (KGA/GAC) | GLS2 |
---|---|---|
Binding affinity | 23-28 nM IC50 | >10,000 nM IC50 |
Biological function inhibited | Glutamine catabolism | Not inhibited |
Cancer relevance | High (oncogene-linked) | Context-dependent |
This selectivity arises from divergent allosteric sites between GLS1 and GLS2 isoforms. While GLS1 dimerizes into an active conformation amenable to telaglenastat binding, GLS2 lacks this regulatory interface [8]. Therapeutically, this spares hepatic glutamine metabolism, minimizing metabolic toxicities [1] [6].
Table 3: Key Molecular Characteristics of Telaglenastat Hydrochloride
Property | Value |
---|---|
Chemical name | Telaglenastat hydrochloride |
Synonyms | CB-839 HCl |
CAS registry | 1874231-60-3 (HCl form) |
Molecular formula | C26H25ClF3N7O3S |
Primary mechanism | Allosteric GLS1 inhibitor |
Key genetic contexts | KEAP1/NRF2, KRAS, VHL loss |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7